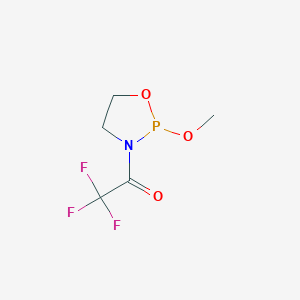
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- is a chemical compound with the molecular formula C5H7F3NO3P . This compound belongs to the class of oxazaphospholidines, which are five-membered heterocyclic compounds containing phosphorus, nitrogen, and oxygen atoms in the ring. The presence of trifluoroacetyl and methoxy groups in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
The synthesis of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- can be achieved through various synthetic routes. One common method involves the reaction of phosphorus sulfochloride with aminoethanol in the presence of a solvent like tetrahydrofuran (THF). This is followed by the addition of phenol or aniline in the presence of triethylamine . This one-pot reaction does not require the separation and purification of intermediates, resulting in a high yield of the desired product.
For industrial production, the process is optimized to be simple, cost-effective, and suitable for large-scale synthesis. The reaction conditions are carefully controlled to ensure high productivity and purity of the final product .
Chemical Reactions Analysis
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of phosphorus.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include alkoxides, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- involves its interaction with molecular targets and pathways. For example, the compound can undergo stereospecific ring opening through an elimination–addition mechanism, leading to the formation of intermediates that interact with specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- can be compared with other similar compounds, such as:
1,3,2-Oxazaphospholidine 2-sulfides: These compounds have similar structures but contain a sulfur atom instead of an oxygen atom.
1,3,2-Benzodioxaphosphorin 2-sulfides: These compounds have a benzene ring fused to the oxazaphospholidine ring, resulting in different physical and chemical properties.
Oxathiaphospholanes and Thiazaphospholidines: These compounds contain sulfur and nitrogen atoms in the ring, respectively, and show varying degrees of insecticidal activity.
The uniqueness of 1,3,2-Oxazaphospholidine, 2-methoxy-3-(trifluoroacetyl)- lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
113416-05-0 |
|---|---|
Molecular Formula |
C5H7F3NO3P |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxy-1,3,2-oxazaphospholidin-3-yl)ethanone |
InChI |
InChI=1S/C5H7F3NO3P/c1-11-13-9(2-3-12-13)4(10)5(6,7)8/h2-3H2,1H3 |
InChI Key |
AGEUTUMUIFBZKE-UHFFFAOYSA-N |
Canonical SMILES |
COP1N(CCO1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















